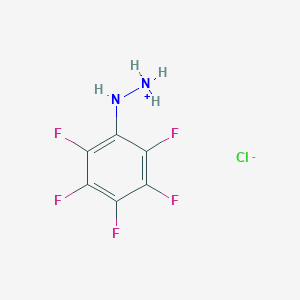

Pentafluorophenylhydrazine hydrochloride

Description

Overview of Pentafluorophenylhydrazine's Significance in Contemporary Chemical Research

Pentafluorophenylhydrazine (B1196947) hydrochloride and its free base, pentafluorophenylhydrazine (PFPH), are of considerable importance in contemporary chemical research. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the hydrazine (B178648) moiety, making it a powerful tool for chemists.

One of its most prominent roles is as a derivatizing agent in analytical chemistry. PFPH reacts with carbonyl compounds, such as aldehydes and ketones, to form stable pentafluorophenylhydrazone derivatives. These derivatives exhibit enhanced volatility and thermal stability, making them highly suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govalfa-chemistry.com The five fluorine atoms also enhance the sensitivity of detection, particularly with electron capture detection (ECD). This methodology has proven superior to traditional methods using 2,4-dinitrophenylhydrazine (B122626) (DNPH) for the analysis of airborne carbonyls, offering better resolution and faster analysis times. alfa-chemistry.com

Beyond its analytical applications, pentafluorophenylhydrazine is a key building block in synthetic organic chemistry. It serves as a precursor for the synthesis of a variety of fluorinated compounds, which are of increasing interest in medicinal chemistry and materials science. nih.gov The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and biological activity. nih.gov Pentafluorophenylhydrazine provides a direct route to introduce a highly fluorinated phenyl group into a target molecule. It is used in the synthesis of fluorinated heterocyclic compounds, which are integral to the development of new pharmaceuticals and agrochemicals. miamioh.edu

Historical Context of Pentafluorophenylhydrazine's Development and Early Academic Contributions

The development of pentafluorophenylhydrazine hydrochloride is rooted in the broader history of organofluorine chemistry. The first synthesis of an organofluorine compound by halogen exchange was reported in 1862. nih.gov However, it was not until the 20th century that significant advancements were made in the synthesis of fluoroaromatic compounds. A key breakthrough was the development of the Schiemann reaction in 1927, which allowed for the preparation of fluorinated aromatic compounds from diazonium salts. nih.gov Another important method, the nucleophilic halogen exchange of chlorine for fluorine using potassium fluoride (B91410), was first reported in 1936. nih.gov

The synthesis of phenylhydrazine (B124118) hydrochloride itself has been known for much longer, with established methods involving the reduction of phenyldiazonium chloride. orgsyn.orggoogle.com The preparation of its pentafluorinated analog likely drew upon these established procedures, adapted for the unique chemistry of polyfluorinated aromatics. The synthesis of highly fluorinated aromatic compounds has historically been challenging. google.com

The academic contributions that solidified the importance of pentafluorophenylhydrazine, particularly in analytical chemistry, can be traced to studies that sought more sensitive and reliable methods for detecting carbonyl compounds. These investigations demonstrated the clear advantages of using PFPH over existing reagents. alfa-chemistry.com

Detailed Research Findings

The utility of this compound is best illustrated through specific research findings. Its application as a derivatizing agent has been extensively documented.

Table 1: Comparison of Derivatization Agents for Carbonyl Compound Analysis

| Feature | Pentafluorophenylhydrazine (PFPH) Method (GC-MS) | 2,4-Dinitrophenylhydrazine (DNPH) Method (HPLC-UV) |

| Principle | Forms volatile and thermally stable pentafluorophenylhydrazones. | Forms less volatile dinitrophenylhydrazones. |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |

| Resolution | Better molecular separation for carbonyls with similar structures. alfa-chemistry.com | Limited resolution for high molecular weight and structurally similar carbonyls. alfa-chemistry.com |

| Sensitivity | High sensitivity, with low limits of detection (LODs). alfa-chemistry.com | Generally lower sensitivity compared to PFPH-GC-MS. alfa-chemistry.com |

| Analysis Time | Faster run times. | Longer analysis times due to the chromatographic method. |

| Confirmation | Structural confirmation is possible through mass spectrometry. alfa-chemistry.com | Identification is primarily based on retention time and UV spectrum. |

In a study comparing the analysis of airborne carbonyls, the PFPH-GC/MS method not only showed good agreement with the classical DNPH-HPLC method for common carbonyls but also detected more carbonyl species. alfa-chemistry.com This highlights the superior performance of pentafluorophenylhydrazine in complex environmental analyses.

Further research has expanded the application of pentafluorophenylhydrazine derivatization to biological samples. For instance, it has been successfully used for the analysis of nabumetone (B1676900) and testosterone (B1683101) in human plasma, achieving significant enhancements in sensitivity. nih.gov

Table 2: Sensitivity Enhancement with PFPH Derivatization in Human Plasma Analysis

| Compound | Derivatization Agent | Analytical Method | Sensitivity Enhancement |

| Nabumetone | Pentafluorophenylhydrazine (PFPH) | LC-APCI-MS/MS | 2500-fold |

| Testosterone | Pentafluorophenylhydrazine (PFPH) | LC-APCI-MS/MS | 35-fold |

Data sourced from a study on the application of pentafluorophenyl hydrazine derivatives for the analysis of nabumetone and testosterone in human plasma. nih.gov

These findings underscore the critical role of this compound and its free base in enabling sensitive and specific detection of important analytes in various matrices.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2.ClH/c7-1-2(8)4(10)6(13-12)5(11)3(1)9;/h13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGBGXUOKHARDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660168 | |

| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-49-4 | |

| Record name | (Pentafluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentafluorophenylhydrazine and Its Derivatives

Established Synthetic Routes to Pentafluorophenylhydrazine (B1196947)

The primary synthesis of pentafluorophenylhydrazine typically involves the reaction of a highly fluorinated benzene precursor with hydrazine (B178648). The resulting free base can then be converted to its more stable hydrochloride salt.

A prevalent method for the synthesis of pentafluorophenylhydrazine involves the nucleophilic aromatic substitution (SNAr) reaction of hexafluorobenzene with hydrazine. In this reaction, the hydrazine molecule acts as a nucleophile, displacing one of the fluorine atoms on the electron-deficient hexafluorobenzene ring. The high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack.

The reaction is typically carried out in a suitable solvent, and upon completion, the resulting pentafluorophenylhydrazine is isolated. To form the hydrochloride salt, the free base is subsequently treated with hydrochloric acid. This acid-base reaction yields pentafluorophenylhydrazine hydrochloride, a more stable and crystalline solid that is easier to handle and store.

Table 1: Synthesis of Pentafluorophenylhydrazine via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Product | Salt Formation | Final Product |

| Hexafluorobenzene | Hydrazine (N₂H₄) | Pentafluorophenylhydrazine | Hydrochloric Acid (HCl) | This compound |

While condensation reactions are not a primary method for the synthesis of the pentafluorophenylhydrazine molecule itself, they are fundamental to its subsequent derivatization. A condensation reaction is one in which two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. This type of reaction is central to the formation of hydrazones from pentafluorophenylhydrazine, as detailed in section 2.2.1.

Advanced Methodologies for Pentafluorophenylhydrazine Derivatization

The reactivity of the hydrazine moiety in pentafluorophenylhydrazine allows for a variety of derivatization strategies, leading to the formation of hydrazones, pyrazoles, and coordination complexes.

Pentafluorophenylhydrazine readily reacts with aldehydes and ketones in a condensation reaction to form pentafluorophenylhydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone.

This reaction is widely employed in analytical chemistry for the detection and derivatization of carbonyl compounds, as the resulting hydrazones are often stable, crystalline solids with distinct spectroscopic properties. The general reaction is as follows:

C₆F₅NHNH₂ + R(R')C=O → C₆F₅N=C(R')R + H₂O

Table 2: Examples of Hydrazone Formation

| Pentafluorophenylhydrazine | Carbonyl Compound | Resulting Hydrazone |

| C₆F₅NHNH₂ | Benzaldehyde | Benzaldehyde pentafluorophenylhydrazone |

| C₆F₅NHNH₂ | Acetone | Acetone pentafluorophenylhydrazone |

| C₆F₅NHNH₂ | Cyclohexanone | Cyclohexanone pentafluorophenylhydrazone |

The synthesis of N-pentafluorophenylpyrazoles is a classic example of heterocyclic ring formation using a hydrazine derivative. The Knorr pyrazole (B372694) synthesis and related methodologies are commonly used for this purpose. chemhelpasap.comname-reaction.comjk-sci.comslideshare.netslideshare.net This reaction involves the cyclocondensation of pentafluorophenylhydrazine with a 1,3-dicarbonyl compound (such as a β-diketone or a β-ketoester). chemhelpasap.comnih.govnih.gov

The mechanism proceeds through the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. chemhelpasap.comjk-sci.com Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring. chemhelpasap.com This method allows for the creation of a wide variety of substituted pyrazoles by varying the structure of the 1,3-dicarbonyl starting material. nih.govnih.govresearchgate.net

Table 3: Knorr Synthesis of N-Pentafluorophenylpyrazoles

| Hydrazine Reactant | 1,3-Dicarbonyl Compound | Product |

| Pentafluorophenylhydrazine | Acetylacetone (2,4-pentanedione) | 1-(Pentafluorophenyl)-3,5-dimethylpyrazole |

| Pentafluorophenylhydrazine | Ethyl acetoacetate | 1-(Pentafluorophenyl)-3-methyl-5-pyrazolone |

| Pentafluorophenylhydrazine | Dibenzoylmethane | 1-(Pentafluorophenyl)-3,5-diphenylpyrazole |

Pentafluorophenylhydrazine derivatives, particularly the hydrazones formed in section 2.2.1, can act as versatile ligands for the formation of coordination complexes with various transition metals. unimas.mychemistryjournal.netmtct.ac.innih.gov These hydrazone ligands are often bidentate or tridentate, meaning they can bind to the central metal ion through multiple donor atoms, typically the azomethine nitrogen and a nearby oxygen or sulfur atom. unimas.mychemistryjournal.net

The synthesis of these metal complexes is generally a two-step process:

Ligand Synthesis : Pentafluorophenylhydrazine is first reacted with a suitable aldehyde or ketone (often one containing another potential donor group, like a hydroxyl group) to form the Schiff base hydrazone ligand. unimas.mynih.gov

Complexation : The synthesized ligand is then dissolved in a suitable solvent, such as ethanol or methanol, and reacted with a metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), or Zn(II)). nih.gov The mixture is often heated under reflux to facilitate the formation of the complex, which may then precipitate from the solution upon cooling. nih.gov

The resulting metal complexes often exhibit distinct colors, geometries (such as square planar or octahedral), and physicochemical properties determined by the nature of both the metal ion and the specific hydrazone ligand. unimas.my

Applications of Pentafluorophenylhydrazine in Organic Synthesis Research

Role as a Key Reagent in the Synthesis of Complex Organic Molecules

Pentafluorophenylhydrazine (B1196947) hydrochloride is a key building block in the synthesis of a variety of complex organic molecules. Its reactivity allows for its incorporation into larger scaffolds, and it is frequently employed as a precursor for creating more intricate structures. For instance, it can be used to introduce the pentafluorophenyl group into a molecule, which can significantly alter the properties of the resulting compound.

The hydrochloride salt form is often utilized in reactions where acidic conditions are required for the formation of intermediates like hydrazones and pyrazoles. orgsyn.org The synthesis of these heterocyclic compounds is a cornerstone of many organic synthesis programs, as they are prevalent in a wide range of biologically active molecules.

Synthesis of Biologically Relevant Derivatives in Research Contexts

The highly fluorinated nature of pentafluorophenylhydrazine hydrochloride makes it an attractive starting material for the synthesis of derivatives with potential biological applications. The incorporation of fluorine atoms into organic molecules can dramatically influence their metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

Perfluorophenylhydrazones in Synthetic Medicinal Chemistry Research

A significant application of this compound is in the formation of perfluorophenylhydrazones. These compounds are synthesized through the condensation reaction of pentafluorophenylhydrazine with various aldehydes and ketones. The resulting hydrazones are stable compounds that have been investigated for their potential as therapeutic agents. Research has shown that certain Schiff bases derived from pentafluorophenylhydrazine exhibit notable anticancer properties against human cancer cell lines, such as ovarian and colon cancers. smolecule.com The pentafluorophenyl moiety is thought to contribute to the cytotoxic effects of these derivatives. smolecule.com

Table 1: Examples of Perfluorophenylhydrazone Derivatives and their Investigated Biological Relevance

| Derivative Class | Starting Materials | Investigated Biological Context |

| Schiff Bases | This compound, Aldehydes/Ketones | Anticancer activity in ovarian and colon cancer cell lines smolecule.com |

Exploration of Pyrazole (B372694) Derivatives with Potential Bioactivity

Substituted pyrazoles are a class of heterocyclic compounds that are of great interest in the pharmaceutical industry due to their wide range of biological activities. orgsyn.org this compound is a valuable reagent for the synthesis of N-pentafluorophenylpyrazoles. smolecule.com The synthesis often involves the reaction of pentafluorophenylhydrazine with 1,3-dicarbonyl compounds or their equivalents. jk-sci.comyoutube.com The regioselective synthesis of these pyrazole rings remains a significant area of research for organic chemists. orgsyn.org The resulting pyrazole derivatives, bearing the pentafluorophenyl group, are then evaluated for their potential bioactivity in various research settings.

Table 2: General Approach for the Synthesis of Pyrazole Derivatives

| Reactants | Reaction Type | Product Class |

| This compound, 1,3-Dicarbonyl Compound | Condensation/Cyclization | N-Pentafluorophenylpyrazoles |

Functionalization and Derivatization Strategies for Novel Chemical Entities

This compound is a versatile platform for creating novel chemical entities through various functionalization and derivatization strategies. The reactive hydrazine (B178648) group allows for a wide array of chemical transformations, leading to the generation of diverse molecular structures. biosynth.com

One common strategy involves the reaction of pentafluorophenylhydrazine with activated enolethers to form N-pentafluorophenylpyrazoles. smolecule.com This method provides a route to a specific class of pyrazole derivatives. Furthermore, the pentafluorophenyl ring itself can be a site for further modification, although its electron-deficient nature makes it less susceptible to electrophilic substitution. However, nucleophilic aromatic substitution can be a viable strategy for introducing other functional groups.

The ability to readily form stable hydrazone derivatives with carbonyl compounds is another key aspect of its utility in creating new chemical entities. These derivatization reactions are not only useful for analytical purposes but also for generating libraries of compounds for biological screening.

Advanced Analytical Methodologies Employing Pentafluorophenylhydrazine

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The chemical modification of analytes with PFPH is a cornerstone for their successful analysis by GC-MS. Derivatization converts non-volatile or thermally unstable compounds into forms that are more suitable for the GC environment. The introduction of the pentafluorophenyl group creates derivatives with excellent chromatographic properties and high sensitivity, particularly for electron capture detection (ECD) and negative chemical ionization mass spectrometry.

A sensitive and reliable method has been established for the simultaneous determination of a wide range of airborne carbonyl compounds using PFPH derivatization followed by GC-MS analysis. nih.govscientific.netnih.gov This approach offers a significant improvement over traditional methods, such as those using 2,4-dinitrophenylhydrazine (B122626) (DNPH) with HPLC-UV analysis, which can suffer from limited resolution for carbonyls with similar structures. nih.govyork.ac.uk

In this method, air is passed through a sampling tube containing a solid sorbent, such as Tenax TA, coated with PFPH. nih.govnih.govyork.ac.uk The airborne carbonyls react with the PFPH to form stable pentafluorophenylhydrazone derivatives directly on the sorbent. These derivatives are then desorbed with a solvent and analyzed by GC-MS. nih.govyork.ac.uk Research has demonstrated that this technique can simultaneously identify and quantify 20 to 21 different airborne carbonyls within the C1-C10 range. nih.govscientific.netnih.gov The collection efficiency for common carbonyls like formaldehyde, acetaldehyde, and benzaldehyde has been shown to be greater than 90-95%. nih.govnih.govyork.ac.uk The PFPH-GC/MS method provides superior molecular separation and structural confirmation via mass spectrometry, allowing for the detection of more carbonyl species compared to the DNPH-HPLC method. nih.govyork.ac.uk

Table 1: Performance Metrics of the PFPH-GC/MS Method for Airborne Carbonyls

| Parameter | Value/Range | Source |

|---|---|---|

| Number of Carbonyls Determined | 20 - 21 | nih.govscientific.netnih.gov |

| Collection Efficiency | > 90% | nih.govyork.ac.uk |

| Limit of Detection (LOD) | 0.08 - 0.20 ppbv (for a 24.0 L sample) | nih.govyork.ac.uk |

| Reproducibility (RSD) | 7.3 - 13.2% | scientific.net |

| Recovery | 92.7 - 109.2% | scientific.net |

The utility of PFPH derivatization extends to the analysis of aldehydes and ketones in a variety of complex matrices beyond ambient air. The method has been successfully field-tested in environments with complex chemical compositions, such as diluted cigarette smoke and indoor air from burning mosquito-repellent incense. nih.govnih.govyork.ac.uk In these tests, the PFPH-GC/MS method demonstrated good agreement with the classical DNPH-HPLC method for lower molecular weight carbonyls but proved to be a better analytical tool for determining high molecular weight carbonyls. nih.gov

Furthermore, PFPH can be used as a derivatizing agent for determining semi-volatile carbonyl compounds in biological samples, such as human plasma, using techniques like high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS). This highlights the versatility of the reagent in different fields, from environmental monitoring to biomedical analysis.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the analysis of volatile and semi-volatile organic compounds. mdpi.com Combining SPME with on-fiber derivatization using a reagent like PFPH can significantly enhance the extraction and detection of volatile carbonyl compounds. In this approach, the SPME fiber is coated with PFPH, which reacts with carbonyls in the headspace of a sample to form the more stable and less polar hydrazone derivatives.

This on-fiber derivatization improves the affinity of the analytes for the SPME fiber coating, leading to higher extraction efficiency. mdpi.com The resulting derivatives have higher volatility and thermal stability, making them ideal for subsequent GC-MS analysis. mdpi.com This technique has been shown to be rapid, simple, and reproducible for the extraction and concentration of numerous volatile compounds from aqueous solutions and air samples. mdpi.com

Isotope dilution mass spectrometry is a powerful technique for achieving high accuracy and precision in quantitative analysis. The principle involves adding a known amount of an isotopically labeled version of the analyte to the sample as an internal standard. This labeled standard behaves almost identically to the native analyte during sample preparation, derivatization, and analysis, effectively correcting for any sample loss or variations in instrument response.

While a primary example involves LC-MS/MS, the principle is directly applicable to GC-MS. nih.gov By using an isotopically labeled PFPH derivative as the internal standard, this method can rigorously quantify target analytes. nih.gov The ratio of the signal from the native analyte derivative to the signal from the labeled internal standard is used for quantification, minimizing errors and leading to highly accurate results.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

In LC-MS/MS, chemical derivatization with PFPH is employed to improve the ionization efficiency of target analytes and to introduce a specific, predictable fragmentation pattern during tandem mass spectrometry (MS/MS). ddtjournal.com This enhances the sensitivity and selectivity of the analysis, which is particularly crucial for detecting trace-level compounds in complex biological matrices. ddtjournal.com

Apurinic/apyrimidinic (AP) sites are common forms of DNA damage that arise from the spontaneous hydrolysis of the N-glycosidic bond or through base-excision repair mechanisms. nih.gov The quantification of these sites is important for assessing DNA damage and the risks associated with exposure to genotoxins and oxidative stress. nih.gov

A highly sensitive and selective isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the rigorous quantification of AP sites in genomic DNA using PFPH derivatization. nih.gov The method involves several key steps:

Enzymatic digestion of the DNA containing AP sites.

Derivatization of the exposed aldehyde group at the AP site with PFPH.

Addition of an isotopically labeled PFPH-AP site derivative, which serves as an internal standard.

Quantification by LC-MS/MS.

This combination of PFPH derivatization and LC-MS/MS analysis allows for the detection of AP sites at extremely low levels. nih.gov The method has been validated using oligonucleotides containing AP sites and has been applied to quantify methyl methanesulfonate-induced AP site formation in cellular DNA. nih.gov

Table 2: Performance of PFPH-LC-MS/MS Method for DNA AP Site Quantification

| Parameter | Value/Result | Source |

|---|---|---|

| Technique | Isotope Dilution LC-MS/MS | nih.gov |

| Detection Limit | 6.5 fmol | nih.gov |

| Corresponding Sensitivity | 4 AP sites per 10⁹ nucleotides (in 5 µg of DNA) | nih.gov |

| Comparison | At least 10 times more sensitive than existing methods | nih.gov |

| Application | Quantifying genotoxin-induced DNA damage | nih.gov |

Analysis of Specific Carbonyl Compounds in Biological Samples for Research Purposes

Pentafluorophenylhydrazine (B1196947) (PFPH) has emerged as a crucial derivatization reagent for the analysis of specific carbonyl compounds in complex biological matrices for research purposes. Its application significantly enhances the sensitivity and selectivity of analytical methods, particularly when coupled with mass spectrometry.

One notable application is in the analysis of nabumetone (B1676900) and testosterone (B1683101) in human plasma. nih.gov When these carbonyl compounds are derivatized with PFPH, they can be effectively analyzed using liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS). The resulting PFPH derivatives exhibit excellent ionization properties. In negative-ion APCI, they undergo dissociative electron capture to form intense [M-20]⁻ ions, while in positive-ion APCI, they are efficiently protonated to yield strong [M+H]⁺ signals. nih.gov This derivatization leads to substantial improvements in detection limits. For instance, the sensitivity for nabumetone and testosterone was enhanced by 2500-fold and 35-fold, respectively, compared to their underivatized forms. nih.gov This method is sensitive enough to detect nabumetone in spiked plasma at concentrations as low as 0.1 ng/mL and to measure endogenous testosterone in female plasma. nih.gov

Another significant research application is the measurement of malondialdehyde (MDA), a key biomarker of oxidative stress, in human urine. A sensitive method utilizing PFPH derivatization followed by headspace gas chromatography-mass spectrometry (GC-MS) has been developed for this purpose. researchgate.net This one-step derivatization/evaporation procedure is efficient, with a total analysis time of 35 minutes and a method detection limit of 0.04 μg/L. researchgate.net

The utility of PFPH extends to the broader field of metabolomics, where it is used for the detection of a wide range of carbonyl-containing metabolites that play crucial roles in various metabolic pathways and disease processes. nih.govmdpi.com Many of these metabolites, such as aldehydes, ketones, and keto acids, are present in low concentrations and are challenging to analyze directly due to poor ionization efficiency or instability. nih.govmdpi.com Chemical derivatization with reagents like PFPH modifies these metabolites, improving their chromatographic separation and mass spectrometric detection. nih.gov For example, PFPH can stabilize highly reactive α-keto acids at the point of sample collection, preventing their degradation and allowing for accurate quantification in biological fluids. nih.gov

The table below summarizes key findings from studies utilizing PFPH for the analysis of carbonyl compounds in biological samples.

| Analyte | Biological Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Nabumetone | Human Plasma | LC-APCI-MS/MS | 2500-fold sensitivity enhancement; Detection limit of 0.1 ng/mL in spiked plasma. | nih.gov |

| Testosterone | Human Plasma | LC-APCI-MS/MS | 35-fold sensitivity enhancement; Enabled detection of endogenous levels in female plasma. | nih.gov |

| Malondialdehyde (MDA) | Human Urine | Headspace GC-MS | Method detection limit of 0.04 μg/L; Total analysis time of 35 minutes. | researchgate.net |

| α-Keto Acids | Biological Fluids | LC-MS | Stabilizes reactive metabolites upon collection for accurate quantification. | nih.gov |

Isotope Dilution LC-MS/MS Methodologies for Precision

For high-precision and accurate quantification, PFPH derivatization is integrated into isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) workflows. Isotope dilution mass spectrometry is a powerful technique that involves the addition of a known amount of an isotopically labeled version of the analyte to the sample, which serves as an internal standard. researchgate.netyoutube.com This approach corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible results. mdpi.comnih.govresearchgate.net

A prime example of this methodology is the rigorous quantification of apurinic/apyrimidinic (AP) sites, which are common and significant DNA lesions. nih.gov A highly sensitive and selective ID-LC-MS/MS method has been developed for this purpose. The method involves the enzymatic digestion of DNA containing AP sites, followed by derivatization of the exposed aldehyde group with PFPH. An isotopically labeled PFPH-derivatized internal standard is then added before the sample is analyzed by LC-MS/MS. nih.gov

The combination of PFPH derivatization with isotope dilution analysis provides a substantial increase in sensitivity. This specific method for AP site quantification has a detection limit of 6.5 fmol, which corresponds to approximately 4 AP sites per 10⁹ nucleotides in a 5 µg DNA sample. This represents at least a tenfold improvement in sensitivity over previously existing analytical methods. nih.gov The precision and accuracy afforded by the isotope dilution strategy were validated using AP site-containing oligonucleotides and successfully applied to quantify DNA damage induced by methyl methanesulfonate in cellular DNA. nih.gov

The emergence of stable isotope-coded derivatization strategies, where the derivatization reagent itself carries the isotopic label, has further advanced the field of quantitative metabolomics. nih.govmdpi.com These approaches allow for multiplexed analysis, reducing instrument run time and minimizing variations in mass spectrometry response, thereby enhancing the precision of carbonyl metabolite quantification. mdpi.com

Comparative Studies with Other Derivatization Reagents (e.g., PFBHA, DNPH)

The selection of a derivatization reagent is critical for the successful analysis of carbonyl compounds. Pentafluorophenylhydrazine (PFPH) is often compared with other common reagents, most notably 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.com

DNPH is a classical and widely used reagent for carbonyl analysis, typically coupled with high-performance liquid chromatography (HPLC) and UV detection. nih.govmdpi.comnih.gov However, the DNPH-HPLC method can suffer from limited resolution for carbonyls with similar structures and higher molecular weights. nih.govyork.ac.uk PFBHA is another fluorinated reagent that, like PFPH, is well-suited for gas chromatography (GC) based methods. mdpi.comsigmaaldrich.com

Assessment of Derivatization Efficiency and Product Stability

The efficiency of the derivatization reaction and the stability of the resulting products are paramount for reliable quantification. While DNPH is effective, its derivatives (hydrazones) have been noted for their low thermal stability, which makes them less suitable for GC analysis where high temperatures are required. researchgate.net This thermal instability can lead to degradation of the derivatives in the GC injector or on the column, compromising the analysis.

In contrast, derivatives formed from the reaction of carbonyls with PFPH (PFP-hydrazones) are significantly more thermally stable. mdpi.comresearchgate.net This enhanced stability is a direct result of the five fluorine atoms on the phenyl ring. mdpi.comresearchgate.net This property makes PFPH a superior choice for methods involving GC analysis. shu.edu.cn Studies have shown that for complete derivatization with PFPH on a solid sorbent, a reaction time of up to three days at ambient temperature may be necessary before solvent extraction to ensure the reaction goes to completion for all target carbonyls. researchgate.net

PFBHA also forms thermally stable derivatives (oximes) that are amenable to GC analysis and avoids many of the issues associated with DNPH, such as thermal decomposition. sigmaaldrich.comnih.gov

Advantages of Pentafluorophenylhydrazine Derivatives in Analytical Sensitivity and Thermal Properties

The primary advantages of using PFPH as a derivatization reagent lie in the superior thermal properties of its derivatives and the resulting enhancement in analytical sensitivity, particularly in GC-MS applications.

The high thermal stability of PFP-hydrazones allows them to be analyzed by GC without degradation, which is a significant advantage over DNPH derivatives. mdpi.comresearchgate.net This stability ensures that the integrity of the analyte is maintained throughout the analytical process, leading to more accurate and reliable quantification.

Furthermore, the pentafluorophenyl group is strongly electronegative, which makes the PFP-hydrazone derivatives highly responsive to electron capture detectors (ECD) and negative chemical ionization (NCI) mass spectrometry. taylorfrancis.com This property leads to a dramatic increase in analytical sensitivity. For example, methods using PFPH derivatization followed by GC-MS have demonstrated the ability to detect a wide range of C1-C10 airborne carbonyls at ppbv levels, with detection limits comparable to or better than the classical DNPH-HPLC method. nih.govyork.ac.uk

A direct comparison between the PFPH-GC/MS method and the DNPH-HPLC method for airborne carbonyls revealed that while there was good agreement for many compounds, the PFPH method allowed for the detection of more carbonyl species. nih.govyork.ac.uk The GC-MS approach provides better molecular separation for structurally similar carbonyls and offers structural confirmation through mass spectral data, which is a distinct advantage over HPLC-UV methods. nih.govyork.ac.uk

The table below provides a comparative overview of PFPH, DNPH, and PFBHA as derivatization reagents for carbonyl analysis.

| Feature | Pentafluorophenylhydrazine (PFPH) | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |

|---|---|---|---|

| Typical Analytical Technique | GC-MS, LC-MS | HPLC-UV, LC-MS | GC-MS |

| Derivative Thermal Stability | High | Low | High |

| Sensitivity Enhancement | Excellent, especially for GC-ECD and GC-NCI-MS | Good for HPLC-UV | Excellent, especially for GC-ECD and GC-NCI-MS |

| Advantages | High thermal stability, high sensitivity, suitable for GC, provides structural confirmation with MS. mdpi.comnih.govyork.ac.ukresearchgate.net | Well-established method, good for HPLC-UV. nih.govmdpi.com | High thermal stability, quantitative reaction, derivatives easily resolved by GC. sigmaaldrich.com |

| Disadvantages | May require longer reaction times for complete derivatization on sorbents. researchgate.net | Derivatives are thermally unstable, limited resolution for complex mixtures. nih.govyork.ac.ukresearchgate.net | Higher cost compared to some other reagents. mdpi.com |

Computational and Theoretical Studies on Pentafluorophenylhydrazine and Its Derivatives

Quantum-Chemical Calculations of Pentafluorophenylhydrazones

Quantum-chemical calculations have been instrumental in understanding the behavior of pentafluorophenylhydrazones, which are key derivatives of pentafluorophenylhydrazine (B1196947). These hydrazones are readily synthesized through the condensation of pentafluorophenylhydrazine with an appropriate aldehyde in the presence of a catalytic amount of hydrochloric acid. lookchem.com

A significant area of investigation has been the analysis of their stability and reactivity. For instance, a study involving twenty-one distinct pentafluorophenylhydrazones utilized quantum-chemical calculations to compare their fragmentation patterns with those observed in tandem mass spectrometry. lookchem.com This combined approach allows for a detailed exploration of the hydrazone moiety's behavior, particularly concerning the influence of substituents from the original aldehyde. lookchem.com

Investigation of Hydrazone Moiety Fragmentation Mechanisms via Tandem Mass Spectrometry and Computational Approaches

Tandem mass spectrometry (MS/MS) is a powerful analytical technique where selected ions are fragmented to reveal details about their chemical structure. wikipedia.orgnationalmaglab.orgyoutube.com In the study of pentafluorophenylhydrazones, ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) has been employed to study the molecules in the gaseous phase under high dilution. lookchem.com

The primary fragmentation pathway observed under these conditions involves the cleavage of the N-N bond within the hydrazone structure. lookchem.com This disruption leads to the formation of characteristic fragment ions. For most of the studied derivatives, the fragmentation results in an Ar-CH(D)N+ ion and a C6F5NH+ ion with a mass-to-charge ratio (m/z) of 182.0026. lookchem.com However, the fragmentation can be influenced by the nature of the substituent on the aromatic ring originating from the aldehyde. For example, derivatives with electron-withdrawing groups may exhibit parallel fragmentation pathways, including defluorination. lookchem.com

A notable finding is that an electron-rich particle, such as an anion or a radical in solution, can induce this N-N bond disruption, which is accompanied by defluorination at the para-position of the hydrazone's pentafluorophenyl group. lookchem.com This observation from experimental results is supported by computational analysis of bond energies and dissociation pathways. lookchem.com

Below is a table summarizing the fragmentation behavior of selected pentafluorophenylhydrazone derivatives as observed in a tandem mass spectrometry study. lookchem.com

| Derivative (Aldehyde Source) | Primary Fragmentation Path | Key Fragment Ions (m/z) | Observations |

| Unsubstituted Phenyl (1a) | N-N bond cleavage | Ar-CH(D)N+, 182.0026 (C6F5NH+) | Standard fragmentation pattern. lookchem.com |

| 2-Methylphenyl (1b) | N-N bond cleavage | Ar-CH(D)N+, 182.0026 (C6F5NH+) | Similar to unsubstituted phenyl derivative. lookchem.com |

| Nitro-substituted Phenyl (1i, 1j) | N-N bond cleavage & parallel paths | 182.0026, 266, 267 | Parallel (dehydro)fluorination and subsequent denitration or demethoxycarbonylation. lookchem.com |

| 2,2-Dimethylpropanal (1u) | N-N bond cleavage & subsequent eliminations | 197 (C6H2F5N2), 182, 155 (C5F5) | The non-aromatic derivative shows elimination of NH and HCN. lookchem.com |

Application of Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a valuable tool for investigating reaction mechanisms in organic chemistry. researchgate.netnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex molecular systems. nih.govmdpi.com DFT calculations are based on the principle that the electronic energy of a molecule's ground state is determined by its electron density. mdpi.com This approach is widely used to calculate geometries, energies, and spectroscopic properties, complementing experimental findings. nih.gov

In the context of hydrazine (B178648) derivatives, DFT calculations have been employed to understand decomposition mechanisms. For example, studies on the reactivity of hydrazine (N2H4) on copper surfaces used DFT to investigate the cleavage of N-N and N-H bonds. rsc.orgresearchgate.net These studies found that N-N bond decoupling is energetically and kinetically favored over N-H bond scission. rsc.orgresearchgate.net

For pentafluorophenylhydrazones, DFT calculations help to rationalize the experimental observations, such as the unexpected decay to a nitrile and 2,3,5,6-tetrafluoroaniline (B1293806) when reacting with an azide (B81097) anion. lookchem.com The calculations of bond dissociation energies and the energies of various potential intermediates and transition states can elucidate the most probable reaction pathways. lookchem.comresearchgate.net For instance, the protonation at fluorine atoms, particularly in the meta and para positions, can lead to the breaking of the C-F bond and the elimination of hydrogen fluoride (B91410) (HF). lookchem.com

DFT methods, such as those using the M06-2X density functional, have shown high accuracy in predicting properties like pKa values for various functional groups in aqueous solutions, which is crucial for understanding reactivity. nih.gov

Molecular Modeling and Structural Prediction of Pentafluorophenylhydrazine Adducts

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.commdpi.com These methods are vital for predicting the three-dimensional structures of molecules and their complexes, known as adducts.

Pentafluorophenylhydrazine is known to form adducts, for example, by reacting with carbonyl compounds to form hydrazones. nih.gov Molecular modeling can be used to predict the geometry and stability of these adducts. This is particularly important in understanding how these derivatives interact with biological macromolecules. For instance, in silico studies can be conducted to understand the binding interactions between pentafluorophenylhydrazine derivatives and proteins.

The formation of adducts is a key aspect of the biological activity and toxicity of certain molecules. nih.gov For example, some hydrazine derivatives can trap reactive species by forming stable adducts. nih.gov Molecular modeling can simulate these interactions at an atomic level, providing insights that are not easily accessible through experiments. Techniques like hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study reactions in large systems, such as an enzyme active site, by treating the reactive core with a high level of theory (QM) and the surrounding environment with classical mechanics (MM). mdpi.com This approach is invaluable for predicting the structure and reactivity of pentafluorophenylhydrazine adducts in complex biological environments.

Future Research Directions and Unresolved Challenges in Pentafluorophenylhydrazine Chemistry

Development of Novel Pentafluorophenylhydrazine-Based Reagents with Tailored Reactivity

Pentafluorophenylhydrazine (B1196947) serves as a foundational building block for creating new reagents with customized reactivity. The highly electronegative pentafluorophenyl group significantly influences the chemical properties of the hydrazine (B178648) moiety, making it a valuable component in organic synthesis. chemimpex.comsmolecule.com

Future research in this area is directed towards the synthesis of novel derivatives that can offer enhanced selectivity and efficiency in various chemical transformations. The strong electrophilic nature of pentafluorophenylhydrazine makes it a key reagent in the synthesis of diverse organic compounds, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Researchers are investigating modifications to the pentafluorophenyl ring or the hydrazine group to fine-tune the reagent's reactivity for specific applications. This includes the development of reagents for the creation of fluorinated compounds, which are highly valued in medicinal chemistry for improving the biological activity and metabolic stability of drug candidates. chemimpex.com

One of the key challenges lies in achieving precise control over the reaction pathways. The reactivity of pentafluorophenylhydrazine can lead to the formation of various products, and guiding the reaction towards a single, desired outcome remains a significant hurdle. Mechanistic studies are crucial to understanding the factors that govern its reactivity, including the electronic effects of the pentafluorophenyl group which can lead to higher activation barriers and slower reaction rates, offering stability against unwanted side reactions. smolecule.com

| Application Area | Research Focus | Desired Outcome |

| Organic Synthesis | Development of new catalysts and ligands based on the pentafluorophenylhydrazine scaffold. | Enhanced stereoselectivity and regioselectivity in organic reactions. |

| Medicinal Chemistry | Synthesis of novel fluorinated heterocyclic compounds. | New drug candidates with improved pharmacokinetic and pharmacodynamic profiles. |

| Analytical Chemistry | Creation of new derivatization agents for sensitive detection of analytes. | Improved detection limits and selectivity in chromatographic and mass spectrometric methods. smolecule.comresearchgate.net |

Exploration of Pentafluorophenylhydrazine in Advanced Materials Science

The unique properties of the pentafluorophenyl group, such as its high hydrophobicity and thermal stability, make pentafluorophenylhydrazine an attractive component for the development of advanced materials. chemimpex.com Its incorporation into polymers and other materials can impart desirable characteristics, including enhanced chemical resistance and thermal stability.

Current research efforts are focused on synthesizing and characterizing new polymers and coatings that incorporate the pentafluorophenylhydrazine moiety. chemimpex.com These materials are being investigated for a range of applications, from high-performance coatings for aerospace and electronics to specialized membranes for separation processes. The electron-withdrawing nature of the fluorine atoms can also be exploited to create materials with specific electronic properties.

A significant challenge in this field is the processing and fabrication of these new materials. The same properties that make them desirable, such as high thermal stability, can also make them difficult to process using conventional techniques. Researchers are exploring new methods, such as solution processing and additive manufacturing, to overcome these challenges. Furthermore, understanding the long-term stability and degradation pathways of these materials is crucial for their successful implementation in real-world applications.

| Material Type | Potential Application | Key Research Challenge |

| Fluorinated Polymers | High-performance coatings, low-dielectric constant materials for microelectronics. | Processability and long-term durability. |

| Functional Surfaces | Anti-fouling and self-cleaning surfaces. | Scalable and cost-effective fabrication methods. |

| Organic Electronics | Electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). | Achieving high charge carrier mobility and device stability. |

Integration of Pentafluorophenylhydrazine Chemistry with Microreactor Technologies for Enhanced Synthesis and Analysis

Microreactor technology offers a powerful platform for performing chemical reactions with precise control over reaction parameters such as temperature, pressure, and reaction time. wikipedia.orgpharmtech.com The integration of pentafluorophenylhydrazine chemistry with microreactors presents exciting opportunities for enhancing the efficiency, safety, and scalability of chemical processes.

The use of microreactors can be particularly advantageous for reactions involving highly reactive or hazardous reagents like hydrazine derivatives. nih.gov The small reaction volumes and high surface-to-volume ratios in microreactors allow for excellent heat and mass transfer, minimizing the risk of thermal runaways and improving reaction selectivity. wikipedia.orgmdpi.com This is especially relevant for the synthesis of fine chemicals and pharmaceuticals where precise control over the reaction is critical. mdpi.com

Future research will likely focus on developing continuous-flow processes for the synthesis of pentafluorophenylhydrazine-derived compounds. This approach offers several advantages over traditional batch processing, including improved product consistency, reduced waste generation, and the potential for on-demand synthesis. pharmtech.comnih.gov For instance, the continuous flow synthesis of β-hydroxyethyl hydrazine has been investigated in microreactors to control side reactions and impurity formation. rsc.org

However, several challenges need to be addressed for the widespread adoption of this technology. These include the development of robust and chemically resistant microreactor materials, the prevention of channel clogging, and the integration of online analytical techniques for real-time process monitoring and control. nih.gov The design of efficient micromixers is also crucial for reactions involving multiple phases. mdpi.com

| Research Area | Advantage of Microreactors | Unresolved Challenge |

| Process Development | Rapid optimization of reaction conditions and improved safety for hazardous reactions. nih.gov | Scaling up from laboratory-scale microreactors to industrial production. |

| On-Demand Synthesis | Flexible production of small quantities of specialized chemicals. | Integration of purification and downstream processing steps. |

| Analytical Applications | Miniaturized and automated systems for high-throughput screening and analysis. | Development of integrated sensors for real-time monitoring. |

Q & A

Q. What are the primary synthetic applications of PFPHCl in heterocyclic chemistry?

PFPHCl is widely used to synthesize substituted pyrazoles via reactions with activated enol ethers. For example, PFPHCl reacts with enol ethers (e.g., 2-ethoxymethyl-3-oxobutanenitrile) under reflux in ethanol or methanol (10 mL per 10 mmol) for 2–6 hours, monitored by TLC. The intermediate enehydrazine undergoes cyclization to form 5-amino- or 5-methylpyrazole derivatives. Isolation involves filtration and recrystallization, with yields improving to 22–26% when using potassium carbonate in boiling water .

Q. How does PFPHCl compare to phenylhydrazine in nucleophilic reactivity?

Quantum chemical calculations (DFT/B3LYP/cc-pVDZ) reveal that PFPHCl’s central nitrogen atom exhibits higher nucleophilicity (FED HOMO: −0.41 eV) than phenylhydrazine, while its terminal nitrogen is less reactive (FED HOMO: −0.81 eV). The fluorinated aromatic ring enhances electrophilicity, enabling selective reactions with electron-deficient substrates. In contrast, phenylhydrazine’s nitrogen atoms show uniform reactivity .

Q. What analytical techniques utilize PFPHCl for carbonyl compound detection?

PFPHCl derivatizes carbonyls (e.g., malondialdehyde, MDA) into stable pentafluorophenylhydrazones for GC-MS analysis. For MDA quantification, samples are acid-treated to release Schiff base-bound MDA, derivatized with PFPHCl, and analyzed via negative chemical ionization (NCI) GC-MS. This method achieves femtomolar sensitivity and avoids artifacts from high-temperature steps used in thiobarbituric acid (TBA) assays .

Advanced Research Questions

Q. How do electronic effects of substituents in enol ethers influence cyclization pathways with PFPHCl?

Substituents on enol ethers dictate reaction selectivity. For example:

- Cyanide-containing enol ethers yield 5-amino-pyrazoles via cyclization at the cyanide group.

- Acetyl-containing enol ethers form 5-methylpyrazoles.

- Non-activated enol ethers (e.g., lacking electron-withdrawing groups) require base catalysts (e.g., K2CO3) to enhance nucleophilicity. Solvent choice (e.g., ethanol vs. DMSO) also affects decomposition rates and isomerization barriers .

Q. What computational methods validate the reaction mechanisms of PFPHCl with enol ethers?

Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level confirms PFPHCl’s reaction pathways:

- HOMO-LUMO analysis shows a narrow energy gap (Δ = 0.2 eV), indicating high reactivity.

- Charge distribution maps highlight the central nitrogen’s nucleophilicity (−0.43 e) compared to the terminal nitrogen (−0.21 e).

- Transition state modeling predicts cyclization barriers, explaining regioselectivity differences between PFPHCl and phenylhydrazine .

Q. What challenges exist in isolating PFPHCl-derived hydrazones, and how are they addressed?

Key challenges include:

- Low yields (e.g., 4c and 4d at <10%) due to methanol’s low boiling point during isolation.

- Decomposition in polar aprotic solvents (e.g., DMSO) at elevated temperatures. Solutions involve:

- Using high-boiling solvents (e.g., water with K2CO3) to stabilize intermediates.

- Immediate product isolation via acidification (pH 2) and ethyl acetate extraction .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.